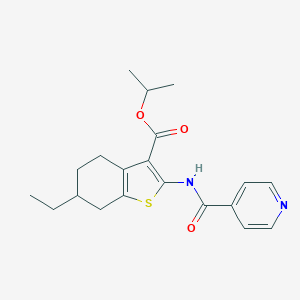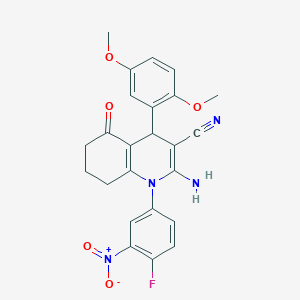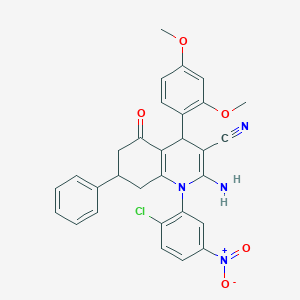![molecular formula C19H18Cl2N2OS B446371 2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL](/img/structure/B446371.png)
2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features dichlorophenyl and dimethylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the thiazole intermediate with a dichlorophenyl isocyanate.
Addition of the Dimethylphenyl Group: The final step includes the reaction of the intermediate with a dimethylphenyl derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities due to its distinct functional groups.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to bioactivity against specific targets.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-PROPANOL
- **2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-BUTANOL
Uniqueness
The uniqueness of 2-[2-[(2,5-DICHLOROPHENYL)IMINO]-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-3-YL]-1-ETHANOL lies in its specific combination of functional groups and structural features. The presence of both dichlorophenyl and dimethylphenyl groups, along with the thiazole ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C19H18Cl2N2OS |
|---|---|
Molecular Weight |
393.3g/mol |
IUPAC Name |
2-[2-(2,5-dichlorophenyl)imino-4-(2,5-dimethylphenyl)-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C19H18Cl2N2OS/c1-12-3-4-13(2)15(9-12)18-11-25-19(23(18)7-8-24)22-17-10-14(20)5-6-16(17)21/h3-6,9-11,24H,7-8H2,1-2H3 |
InChI Key |
ABYRJSIWNGVTMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=NC3=C(C=CC(=C3)Cl)Cl)N2CCO |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=NC3=C(C=CC(=C3)Cl)Cl)N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 2-{[(phenylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B446289.png)

![2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446294.png)
![2-({5-[(4-BROMOANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B446295.png)
![N-(4-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B446298.png)
![N-(3-chlorophenyl)-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B446300.png)


![Isopropyl 4-(4-sec-butylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446303.png)
![2-{4-nitrophenoxy}-N'-[(4-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B446304.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B446306.png)
![N-{3,5-DIMETHYL-1-[(3-PHENOXYPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B446308.png)

![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B446311.png)
